molecular formula C15H14N6O B2777618 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1018046-12-2

2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2777618
CAS No.: 1018046-12-2
M. Wt: 294.318
InChI Key: SWMFACVIVCPACX-UHFFFAOYSA-N
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Description

2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a triazole ring and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the triazole ring or pyridine moieties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in pharmaceutical research.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with targets are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and pyridine-containing molecules. Examples are:

  • 1H-1,2,4-triazole-3-thiol
  • 2-(pyridin-2-yl)-1H-1,2,4-triazole
  • N-(pyridin-2-ylmethyl)acetamide

Uniqueness

What sets 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide apart is its combination of the triazole ring and pyridine moieties, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structural characteristics.

Structural Characteristics

The compound features a pyridine ring and a 1,2,4-triazole moiety, which are known for their biological significance. The structural configuration allows for various interactions with biological targets. The mean planes of the pyridine and triazole rings form a dihedral angle of approximately 5.58° , indicating a nearly coplanar arrangement that can influence its binding affinity to target proteins .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

  • Cell Line Studies :
    • The compound has been evaluated against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). In these studies, it exhibited significant cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM , indicating promising anticancer activity .
  • Mechanism of Action :
    • The compound may exert its effects through multiple pathways, including the inhibition of Aurora-A kinase , which is crucial for cell cycle regulation. Inhibition studies have shown IC50 values as low as 0.067 µM , suggesting a strong potential for development as an anticancer agent .
  • Apoptosis Induction :
    • Research indicates that compounds similar to this triazole derivative can induce apoptosis in cancer cells, leading to cell death without significant toxicity to normal cells. This selectivity is essential for therapeutic applications.

Table 1: Summary of Biological Activity Data

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF73.79Aurora-A kinase inhibition
NCI-H46012.50Apoptosis induction
SF-26842.30Cell cycle arrest

This table summarizes key findings from various studies investigating the biological activity of the compound.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-14(18-10-11-5-1-3-7-16-11)9-13-19-15(21-20-13)12-6-2-4-8-17-12/h1-8H,9-10H2,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMFACVIVCPACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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